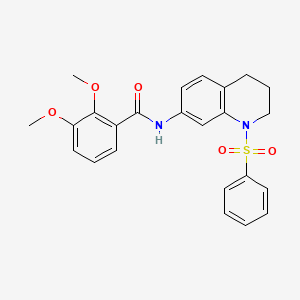
2,3-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
While specific structural data for “this compound” is not available, similar benzamide compounds have been analyzed using single-crystal X-ray diffraction techniques .Chemical Reactions Analysis
The in vitro antioxidant activity of similar benzamide compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Aplicaciones Científicas De Investigación
Cyclization Techniques in Synthesis
Research on related compounds, such as tetrahydroisoquinolines and benzazepines, has demonstrated the effectiveness of cyclization techniques, including Pummerer-type cyclization, to synthesize complex molecules. For example, Saitoh et al. (2001) used the Pummerer reaction to synthesize 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This suggests potential applications in synthesizing structurally complex molecules for various scientific purposes, including drug discovery and materials science (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Anticancer and Biological Activity
Abdallah, Hassaneen, and Abdelhadi (2009) explored the Michael addition reaction to prepare tetrahydropyridino[2,1-a]-isoquinoline derivatives, leading to compounds with potential for biological applications, such as anticancer agents. This research demonstrates the utility of complex organic compounds, possibly including derivatives of "2,3-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide," in developing therapeutic agents (Abdallah, Hassaneen, & Abdelhadi, 2009).
Novel Synthetic Routes
The work by Toda, Sakagami, and Sano (1999) on synthesizing tetrahydroquinolines via Pummerer-type cyclization showcases innovative synthetic routes for constructing complex molecular frameworks. This research underscores the significance of novel synthetic methodologies for advancing the field of organic synthesis, potentially offering new pathways for synthesizing the compound and its analogs (Toda, Sakagami, & Sano, 1999).
Pharmacological Applications
Research into the pharmacological applications of related compounds, such as sigma-2 receptor probes by Xu et al. (2005), highlights the potential of these molecules in developing diagnostic and therapeutic tools for various diseases, including cancer. This illustrates the broader impact of chemical synthesis research on healthcare and medicine (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-14-13-17-8-7-15-26(21(17)16-18)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYUHFNGDQGJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2458644.png)


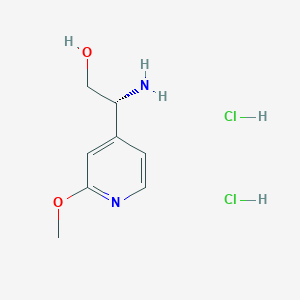
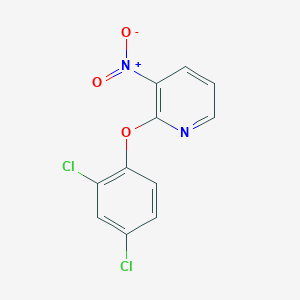
![(E)-2-(4-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
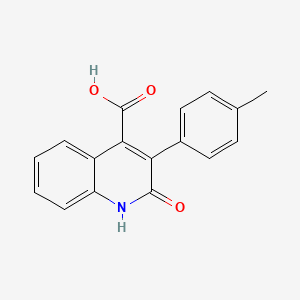
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)
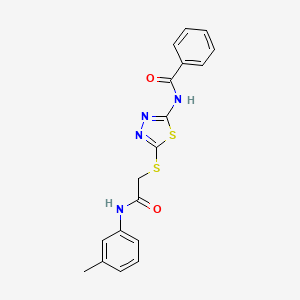
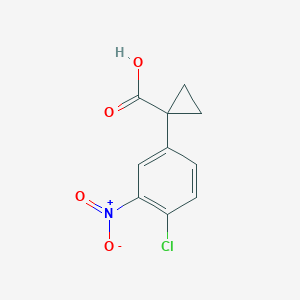
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
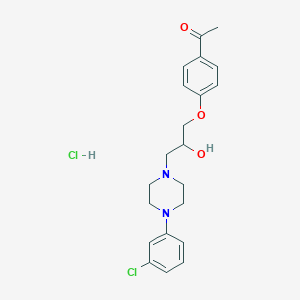
![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)